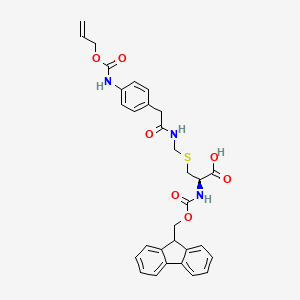

![molecular formula C20H12F2N2OS B2879772 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide CAS No. 477569-69-0](/img/structure/B2879772.png)

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a wide range of pharmacological properties . A number of new 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4 (3 H )-one compounds were synthesized and screened for their inherent antibacterial potential .

Synthesis Analysis

Benzothiazole derivatives are synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . A copper-promoted [3 + 1 + 1]-type cyclization reaction enables a selective construction of 2-aryl or 2-benzyl substituted benzothiazoles from o-iodoaniline derivatives, S 8, and N-tosylhydrazones depending on the reaction system .Molecular Structure Analysis

The structure of benzothiazole derivatives was analyzed based on IR, 1 H, 13 C NMR and mass spectral data .Chemical Reactions Analysis

Benzothiazole derivatives show similar absorption maxima but quite different emission regions due to the existence of an excited-state intramolecular proton transfer (ESIPT) process .Physical And Chemical Properties Analysis

Benzothiazole derivatives show luminescent properties and are used in white light emission . They also exhibit bright blue-violet, green and orange emission in aggregated states .Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole derivatives have shown promise as anti-tubercular agents. The synthesis of new benzothiazole-based compounds has been explored for their potential to inhibit Mycobacterium tuberculosis . These compounds have been compared with standard reference drugs and have demonstrated better inhibition potency .

Optical Materials

Benzothiazole compounds have been studied for their potential as optical materials. Structural studies, including Hirshfeld surface analysis and PIXEL calculations, have been conducted to understand their properties and interactions, which are crucial for the development of new materials with specific optical characteristics .

Antimicrobial and Antiparasitic Agents

New benzothiazole derivatives have been reported to possess antimicrobial and antiparasitic activities. Their effectiveness against various pathogens like Staphylococcus aureus , Escherichia coli , and Candida albicans has been evaluated, showcasing their potential in combating infectious diseases .

Antiviral Agents

High-throughput drug discovery screens have identified benzothiazole derivatives as potential inhibitors of viral proteases and RNA-dependent RNA polymerases. These findings suggest a role for benzothiazole compounds in the development of antiviral drugs .

Antibacterial Studies

Benzothiazole derivatives have been synthesized and characterized for their antibacterial activities. Studies have investigated their effects against strains of E. coli , Proteus species , Staphylococcus aureus , and Pseudomonas aeruginosa , indicating their potential use in antibacterial treatments .

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12F2N2OS/c21-13-7-5-8-14(22)18(13)19(25)23-15-9-2-1-6-12(15)20-24-16-10-3-4-11-17(16)26-20/h1-11H,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCLFVSBFWBYHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=C(C=CC=C4F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,5-dimethylbenzyl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2879692.png)

![3-(2-chlorophenyl)-6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2879693.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide](/img/structure/B2879694.png)

![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide](/img/structure/B2879698.png)

![(Z)-ethyl 2-((2,6-difluorobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2879705.png)